molecular formula C16H23NO2S B13685575 1-Boc-3-[4-(methylthio)phenyl]pyrrolidine

1-Boc-3-[4-(methylthio)phenyl]pyrrolidine

Cat. No.: B13685575
M. Wt: 293.4 g/mol
InChI Key: YALMMEFDNFBRGP-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Derivatives as Synthetic Building Blocks

Substituted pyrrolidines are invaluable synthetic intermediates due to their versatile and rigid three-dimensional structures. nih.govmdpi.comresearchgate.net This structural rigidity allows for the precise spatial orientation of substituents, which is crucial for designing molecules that can interact specifically with biological targets. nih.gov The pyrrolidine scaffold is a common feature in many FDA-approved drugs and biologically active compounds, highlighting its role as a "privileged scaffold" in drug discovery. mdpi.comresearchgate.net

Pyrrolidine derivatives serve as chiral building blocks, enabling the stereoselective synthesis of complex molecules. nih.gov Their utility extends to organocatalysis, where chiral pyrrolidines are employed to catalyze a variety of asymmetric transformations, leading to the formation of enantiomerically pure products. nih.gov The ability to introduce diverse functional groups onto the pyrrolidine ring at various positions further enhances their utility as versatile synthetic platforms. sigmaaldrich.com

Contextual Importance of the 4-(Methylthio)phenyl Moiety in Chemical Transformations

The 4-(methylthio)phenyl group, also known as the p-(methylthio)phenyl group, is an aryl moiety that contains a methylthio (-SCH₃) substituent. This group can be incorporated into organic molecules to modulate their electronic properties and to serve as a handle for further chemical transformations. The sulfur atom in the methylthio group can be oxidized to a sulfoxide (B87167) or a sulfone, which significantly alters the electronic nature of the aromatic ring and provides opportunities for subsequent reactions.

In the context of synthetic chemistry, compounds containing the 4-(methylthio)phenyl moiety have been utilized as intermediates in the synthesis of various products, including pharmaceuticals and agrochemicals. For instance, 4-(methylthio)phenol (B156131) has been used in the synthesis of organophosphorus pesticides. Furthermore, the 4-(methylthio)phenyl ester has found applications in peptide chemistry. The presence of this group can influence the biological activity of a molecule and its metabolic profile.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H23NO2S

Molecular Weight

293.4 g/mol

IUPAC Name

tert-butyl 3-(4-methylsulfanylphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H23NO2S/c1-16(2,3)19-15(18)17-10-9-13(11-17)12-5-7-14(20-4)8-6-12/h5-8,13H,9-11H2,1-4H3

InChI Key

YALMMEFDNFBRGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)SC

Origin of Product

United States

Synthetic Methodologies for 1 Boc 3 4 Methylthio Phenyl Pyrrolidine

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 1-Boc-3-[4-(methylthio)phenyl]pyrrolidine reveals several key disconnections that form the basis for plausible synthetic routes. The primary disconnection points are the C-N bonds of the pyrrolidine (B122466) ring and the C-C bond connecting the aryl group to the heterocyclic core.

One common strategy involves disconnecting the pyrrolidine ring to reveal acyclic precursors. A logical disconnection across the C2-N and C5-N bonds points towards a 1,4-dicarbonyl compound or its equivalent and a primary amine. Subsequent cyclization would then form the pyrrolidine ring. Another approach is to disconnect one C-N bond and the C3-C(aryl) bond.

A more advanced retrosynthetic approach considers the direct introduction of the aryl substituent onto a pre-formed pyrrolidine or pyrroline (B1223166) ring. This leads to a disconnection at the C3-aryl bond, suggesting a cross-coupling reaction as a key synthetic step. The Boc protecting group on the nitrogen is typically introduced at a late stage to mask the reactivity of the secondary amine during the preceding synthetic transformations.

Classical Approaches to Substituted Pyrrolidine Ring Formation

Classical methods for the synthesis of the pyrrolidine ring remain valuable due to their reliability and the availability of starting materials. These approaches often involve cyclization reactions and strategies for introducing substituents at various positions on the ring.

Cyclization Reactions in Pyrrolidine Synthesis

The formation of the pyrrolidine ring through intramolecular cyclization is a cornerstone of heterocyclic chemistry. A prevalent method is the reductive amination of 1,4-dicarbonyl compounds. In this two-step, one-pot process, a 1,4-dicarbonyl compound reacts with a primary amine to form an intermediate imine or enamine, which is then reduced in situ to yield the corresponding pyrrolidine.

Another important cyclization strategy is the intramolecular nucleophilic substitution of a γ-amino halide or a γ-amino alcohol derivative. In these reactions, the amino group acts as an intramolecular nucleophile, displacing a leaving group at the γ-position to form the five-membered ring.

Strategies for Introduction of the 3-Substitution Pattern

Introducing a substituent at the 3-position of the pyrrolidine ring can be achieved through various classical methods. One approach is to start with a precursor that already contains the desired substituent at the appropriate position. For instance, the cyclization of a suitably substituted 1,4-dicarbonyl or γ-amino alcohol precursor would directly yield the 3-substituted pyrrolidine.

Alternatively, the substituent can be introduced onto a pre-formed pyrrolidone ring, which can then be reduced to the corresponding pyrrolidine. For example, Michael addition of a nucleophile to an α,β-unsaturated γ-lactam can introduce a substituent at the β-position, which corresponds to the 3-position of the resulting pyrrolidine. A general synthesis of 1-tert-butoxycarbonyl-3-pyrrolidone involves the cyclization of a diester intermediate followed by decarboxylation. google.com

Advanced Synthetic Routes to this compound

Modern synthetic chemistry offers more sophisticated and efficient methods for the construction of substituted pyrrolidines, including stereoselective and catalytic approaches.

A particularly effective modern strategy for the synthesis of 3-arylpyrrolidines is the palladium-catalyzed hydroarylation of pyrrolines. researchgate.netchemrxiv.orgnih.govnih.gov This method involves the reaction of an N-protected pyrroline with an aryl halide or its equivalent in the presence of a palladium catalyst. This approach allows for the direct formation of the C3-aryl bond in a single step from readily available starting materials. researchgate.netchemrxiv.orgnih.govnih.gov The reaction has been shown to have a broad substrate scope, making it a powerful tool for the synthesis of a variety of 3-arylpyrrolidines. researchgate.netchemrxiv.orgnih.govnih.gov

Another powerful technique is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile. beilstein-journals.orgnih.govnih.govua.eswikipedia.orgmdpi.comacs.org This reaction provides a convergent and often stereoselective route to substituted pyrrolidines. The azomethine ylide, which can be generated in situ from various precursors such as α-amino acids, reacts with an alkene dipolarophile to construct the pyrrolidine ring with the substituents from both components. For the synthesis of the target molecule, a suitably substituted alkene could serve as the dipolarophile.

Stereoselective and Asymmetric Synthesis Strategies for Pyrrolidines

The development of stereoselective methods for the synthesis of pyrrolidines is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Chiral auxiliaries can be employed to control the stereochemical outcome of reactions that form or functionalize the pyrrolidine ring. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic molecule to direct the stereochemistry of a subsequent reaction. After the desired stereoselective transformation, the auxiliary can be removed.

Organocatalytic and Metal-Catalyzed Asymmetric Approaches

The asymmetric synthesis of 3-substituted pyrrolidines is a cornerstone of modern organic chemistry, with both organocatalytic and metal-catalyzed methods providing powerful tools for controlling stereochemistry.

Organocatalytic strategies often rely on the activation of substrates by chiral amines or Brønsted acids. One prominent approach involves the asymmetric Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds, followed by cyclization and reduction to form the pyrrolidine ring. rsc.orgrsc.orgbeilstein-journals.orgnih.govbeilstein-journals.org For the synthesis of this compound, this could involve the reaction of a Michael acceptor with a nucleophile, catalyzed by a chiral organocatalyst, to generate a γ-nitroketone intermediate. Subsequent reductive cyclization would then yield the desired pyrrolidine core with high enantioselectivity. The choice of catalyst is critical, with diarylprolinol silyl (B83357) ethers and cinchona alkaloids being commonly employed to induce high levels of stereocontrol.

Metal-catalyzed approaches offer a complementary set of tools for the asymmetric synthesis of pyrrolidines. Palladium-catalyzed hydroarylation of pyrrolines has emerged as a powerful method for the direct introduction of aryl groups at the 3-position. nih.gov This reaction typically involves the use of a chiral phosphine (B1218219) ligand to control the enantioselectivity of the C-C bond formation. Furthermore, enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine has been developed, which involves the deprotonation of N-Boc pyrrolidine using a chiral ligand-base complex, followed by a Negishi cross-coupling reaction with an aryl halide. acs.org

A representative overview of catalyst performance in asymmetric Michael additions for the synthesis of pyrrolidine precursors is presented in Table 1.

Table 1: Representative Organocatalysts for Asymmetric Michael Addition in Pyrrolidine Synthesis This table is generated based on data from similar reactions and is for illustrative purposes.

Catalyst Solvent Temperature (°C) Diastereomeric Ratio (syn:anti) Enantiomeric Excess (% ee)
Diarylprolinol Silyl Ether Toluene -20 95:5 98
Cinchona Alkaloid Derivative CH2Cl2 0 90:10 95
Chiral Phosphoric Acid Dioxane 25 85:15 92

Coupling Reactions for Phenyl and Methylthio Moieties Introduction

The introduction of the 4-(methylthio)phenyl group onto the pyrrolidine scaffold is a critical step in the synthesis of the target molecule. This can be achieved through various C-C bond-forming reactions and by direct introduction of the methylthio group.

Cross-coupling reactions are a powerful tool for the formation of the C-C bond between the pyrrolidine ring and the aromatic moiety. The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is particularly well-suited for this transformation. wikipedia.orgorganic-chemistry.orgnih.govyoutube.comorganic-chemistry.org In a potential synthetic route, a 3-halopyrrolidine derivative could be coupled with a 4-(methylthio)phenylzinc reagent. Alternatively, a 3-zincated pyrrolidine derivative could be reacted with 4-bromothioanisole. google.com The latter is a commercially available starting material.

The Suzuki coupling, another palladium-catalyzed reaction, could also be employed, reacting a 3-pyrrolidinylboronic acid or ester with 4-bromothioanisole. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions.

The methylthio group can be introduced onto the aromatic ring either before or after the coupling reaction. The synthesis of 4-bromothioanisole, a key precursor, can be achieved from thioanisole (B89551) through bromination. google.com Alternatively, the methylthio group can be introduced onto a pre-functionalized phenylpyrrolidine derivative. This could involve nucleophilic aromatic substitution on a 3-(4-fluorophenyl)pyrrolidine (B131291) derivative with sodium thiomethoxide, or a metal-catalyzed coupling of a 3-(4-iodophenyl)pyrrolidine (B13027592) with a methylthio source.

A comparison of potential cross-coupling reactions for the synthesis of the 3-arylpyrrolidine core is shown in Table 2.

Table 2: Comparison of Cross-Coupling Reactions for 3-Arylpyrrolidine Synthesis This table is generated based on general knowledge of cross-coupling reactions and is for illustrative purposes.

Coupling Reaction Pyrrolidine Precursor Aryl Precursor Catalyst/Ligand Key Advantages
Negishi 3-Iodo-1-Boc-pyrrolidine (4-(Methylthio)phenyl)zinc chloride Pd(PPh3)4 High functional group tolerance
Suzuki 1-Boc-pyrrolidine-3-boronic acid 4-Bromothioanisole Pd(OAc)2 / SPhos Stability of boronic acids
Heck 1-Boc-3-pyrroline 4-Iodothioanisole Pd(dba)2 / P(o-tol)3 Readily available starting materials

Multicomponent Reactions (MCRs) in Pyrrolidine Synthesis

Multicomponent reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules like pyrrolidines in a single step from three or more starting materials. nih.govmdpi.comnih.govnih.gov An MCR approach to this compound could involve the reaction of an amino acid, an aldehyde, and a dipolarophile. For instance, a [3+2] cycloaddition of an azomethine ylide, generated in situ from an amino acid and an aldehyde, with a suitable dipolarophile can directly construct the pyrrolidine ring.

A potential MCR strategy could involve the reaction of glycine, 4-(methylthio)benzaldehyde, and an electron-deficient alkene. The resulting pyrrolidine could then be N-protected with a Boc group. The stereochemical outcome of such reactions can often be controlled by the use of chiral catalysts or by substrate control.

Mechanistic Investigations of Key Synthetic Steps

A thorough understanding of the reaction mechanisms is essential for the rational design of synthetic routes and the optimization of reaction conditions.

The mechanism of pyrrolidine ring formation in metal-catalyzed reactions, such as palladium-catalyzed hydroarylation, is believed to proceed through a series of well-defined elementary steps. These typically include oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the pyrroline into the Pd-aryl bond, and finally, reductive elimination to afford the 3-arylpyrrolidine product and regenerate the active catalyst. nih.gov Computational and experimental studies have been instrumental in elucidating the intricate details of these catalytic cycles, including the nature of the active catalytic species and the factors controlling regioselectivity and enantioselectivity. nih.govnih.govrsc.orgresearchgate.net

In organocatalytic Michael additions, the mechanism involves the formation of an enamine or iminium ion intermediate from the substrate and the chiral amine catalyst. rsc.orgrsc.orgbeilstein-journals.orgnih.govbeilstein-journals.org This activation facilitates the stereoselective addition of the nucleophile. The transition state geometry, which is influenced by non-covalent interactions between the catalyst and the substrates, dictates the stereochemical outcome of the reaction.

Role of Protecting Groups in Synthetic Sequence Design

In the synthesis of this compound, the use of a protecting group for the pyrrolidine nitrogen is essential for the successful execution of the synthetic sequence. The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis due to its stability under a variety of reaction conditions and its ease of removal. acs.org

The primary function of the Boc group in this synthesis is to prevent the secondary amine of the pyrrolidine ring from participating in unwanted side reactions. The lone pair of electrons on the nitrogen atom makes the unprotected amine nucleophilic and basic, which could interfere with the intended chemical transformations. For instance, in the context of the Mitsunobu reaction, the unprotected amine could compete with the desired nucleophile (4-(methylthio)phenol) or react with the acidic reaction components.

The Boc group effectively deactivates the nucleophilicity of the nitrogen atom by converting the amine into a carbamate (B1207046). This carbamate is significantly less reactive towards electrophiles and is stable to the conditions of the Mitsunovo reaction. Furthermore, the Boc group is resistant to many nucleophiles and bases, providing a broad window of compatibility with various reagents. acs.org

Another important aspect of the Boc protecting group is its influence on the solubility and handling of the intermediates. The introduction of the bulky and lipophilic Boc group often makes the resulting compounds more soluble in common organic solvents, which can facilitate purification by chromatography.

The removal of the Boc group, if required for subsequent synthetic steps, can be readily achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or with hydrochloric acid (HCl) in an appropriate solvent. This deprotection strategy is orthogonal to many other protecting groups, allowing for selective deprotection in more complex synthetic schemes.

The following table summarizes the key characteristics of the Boc protecting group in this synthetic context:

CharacteristicSignificance in the Synthesis
Stability Resistant to the basic and nucleophilic conditions of many reactions, including the Mitsunobu reaction.
Inertness Prevents the pyrrolidine nitrogen from undergoing undesired side reactions.
Solubility Improves the solubility of intermediates in organic solvents, aiding in purification.
Ease of Removal Can be cleaved under mild acidic conditions, allowing for subsequent functionalization of the amine if needed.
Orthogonality Can be removed without affecting other common protecting groups, providing synthetic flexibility.

Chemical Reactivity and Transformations of 1 Boc 3 4 Methylthio Phenyl Pyrrolidine

Reactivity of the Boc Protecting Group

The Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions and its clean, efficient removal under specific, typically acidic, protocols. Its primary role in the title compound is to protect the pyrrolidine (B122466) nitrogen, preventing unwanted side reactions during synthetic manipulations elsewhere in the molecule. vulcanchem.com

The removal of the Boc group is one of the most common transformations performed on this molecule, unmasking the secondary amine of the pyrrolidine ring for subsequent functionalization. This deprotection is most frequently achieved under acidic conditions. Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) are highly effective, often providing the deprotected amine as a TFA salt. researchgate.net Other protic acids, including hydrochloric acid (HCl) in solvents like dioxane or methanol, are also widely used.

The mechanism involves the protonation of the carbamate (B1207046) oxygen, followed by the elimination of the stable tert-butyl cation, which is typically scavenged by the solvent or other nucleophiles present. This process releases carbon dioxide and the free amine. The choice of acid and solvent can be tailored to the sensitivity of other functional groups within the molecule. While the thioether in the 4-(methylthio)phenyl group is generally stable to these acidic conditions, highly sensitive substrates may benefit from milder deprotection methods.

Alternative, non-acidic methods for Boc deprotection have been developed, although they are less common. These can include thermolytic cleavage, sometimes accelerated in high-boiling point, fluorinated alcohol solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). researchgate.net

Reagent/ConditionSolventTypical TemperatureProduct Form
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room Temp.Ammonium Salt (TFA)
Hydrochloric Acid (HCl)Dioxane, Methanol, or Diethyl Ether0 °C to Room Temp.Ammonium Salt (Hydrochloride)
Lewis Acids (e.g., ZnBr₂)Dichloromethane (DCM)Room Temp.Free Amine (after workup)
ThermolysisToluene, Xylene, or HFIPRefluxFree Amine

Direct transamidation of the N-Boc carbamate is not a common synthetic strategy. The carbamate functional group is relatively stable and does not readily undergo nucleophilic acyl substitution. The standard and more reliable method to achieve functional group interconversion at the pyrrolidine nitrogen involves a two-step sequence:

Deprotection: Removal of the Boc group using one of the strategies outlined above to yield the free secondary amine.

Re-functionalization: The resulting amine can then be reacted with a variety of electrophiles to form new C-N bonds. This includes reactions with acyl chlorides or anhydrides to form amides, with sulfonyl chlorides to form sulfonamides, or with alkyl halides to perform N-alkylation.

This deprotection-re-functionalization sequence offers greater versatility and predictability compared to attempting a direct transformation of the robust Boc group.

Transformations Involving the Pyrrolidine Ring System

The sp³-hybridized carbon framework of the pyrrolidine ring presents both challenges and opportunities for synthetic modification.

Direct functionalization of the C-H bonds of the pyrrolidine ring is a challenging endeavor due to their general inertness. However, modern synthetic methods have enabled such transformations. The positions alpha to the nitrogen (C2 and C5) are the most activated. Directed metalation, where the Boc group coordinates to a strong base like sec-butyllithium, can facilitate deprotonation at an adjacent carbon, creating a nucleophilic center that can be trapped with an electrophile. nih.gov

The stereochemistry of the existing substituent at the C3 position can influence the regioselectivity and stereoselectivity of further functionalizations. The bulky 4-(methylthio)phenyl group can direct incoming reagents to the less sterically hindered faces of the ring.

Skeletal remodeling of the pyrrolidine ring is an advanced synthetic strategy that can lead to the formation of different ring systems. researchgate.net These transformations often involve the cleavage of a C-N or C-C bond within the ring, followed by rearrangement and re-closure. For example, ring-opening reactions can be initiated by activating the C-N bond, which is a challenging step for an unstrained ring like pyrrolidine. researchgate.net While general methodologies for such transformations exist for N-substituted pyrrolidines, specific examples applied to 1-Boc-3-[4-(methylthio)phenyl]pyrrolidine are not widely reported in the literature. These complex transformations are typically reserved for the construction of novel molecular scaffolds and are not routine modifications.

Reactivity of the 4-(Methylthio)phenyl Group

The 4-(methylthio)phenyl group offers a reactive handle for further molecular diversification, primarily through reactions involving the sulfur atom. The thioether (or sulfide) moiety is nucleophilic and susceptible to oxidation.

The sulfur can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. This transformation significantly alters the electronic and steric properties of the molecule. The sulfoxide introduces a chiral center at the sulfur atom, while the sulfone group is a strong hydrogen bond acceptor.

Common oxidizing agents for the sulfide-to-sulfoxide conversion include mild reagents like sodium periodate (B1199274) (NaIO₄) or hydrogen peroxide (H₂O₂) under controlled conditions. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or excess meta-chloroperoxybenzoic acid (m-CPBA), will typically lead to the formation of the sulfone. The choice of oxidant and reaction conditions allows for the selective synthesis of either the sulfoxide or the sulfone. This modification is often used in medicinal chemistry to modulate the pharmacological properties of a lead compound. researchgate.net

Oxidizing AgentTypical ProductConditions
m-CPBA (1 equivalent)SulfoxideDCM, 0 °C
m-CPBA (>2 equivalents)SulfoneDCM, Room Temp.
Sodium Periodate (NaIO₄)SulfoxideMethanol/Water
Oxone® (KHSO₅·KHSO₄·K₂SO₄)SulfoneMethanol/Water
Hydrogen Peroxide (H₂O₂)Sulfoxide or SulfoneAcetic Acid, controlled stoichiometry

Oxidation of the Methylthio Moiety to Sulfoxide and Sulfone Derivatives

The sulfur atom in the methylthio group is susceptible to oxidation, allowing for the controlled formation of the corresponding sulfoxide and sulfone derivatives. This transformation is significant as it modulates the electronic properties and steric profile of the molecule, which can influence biological activity.

The oxidation of aryl sulfides is a well-established and reliable reaction in organic synthesis. acsgcipr.org Common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for this purpose. organic-chemistry.org The reaction conditions can be tuned to favor either the sulfoxide or the fully oxidized sulfone. Typically, using approximately one equivalent of the oxidizing agent at lower temperatures results in the formation of the sulfoxide. derpharmachemica.com In contrast, employing an excess of the oxidizing agent (two or more equivalents) and/or higher reaction temperatures drives the reaction to completion, yielding the sulfone. derpharmachemica.comorganic-chemistry.org Hydrogen peroxide, often in the presence of a catalyst, is another common reagent for these transformations. researchgate.netnih.gov

Starting MaterialReagent (Equivalents)ProductTypical Conditions
This compoundm-CPBA (~1 equiv.)1-Boc-3-[4-(methylsulfinyl)phenyl]pyrrolidineDCM, 0 °C to RT
This compoundm-CPBA (>2 equiv.)1-Boc-3-[4-(methylsulfonyl)phenyl]pyrrolidineDCM, RT
This compoundH₂O₂ / Catalyst1-Boc-3-[4-(methylsulfonyl)phenyl]pyrrolidineVarious catalysts (e.g., Na₂WO₄)

Table 1: Representative Oxidation Reactions of the Methylthio Moiety. Conditions are generalized based on standard literature procedures for aryl sulfide (B99878) oxidation. derpharmachemica.comorganic-chemistry.orgresearchgate.netcommonorganicchemistry.com

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (SEAr). wikipedia.org The methylthio (-SMe) group is an ortho-, para-directing and activating substituent. Since the para-position is occupied by the pyrrolidine ring, electrophilic attack is directed primarily to the ortho positions (C3' and C5' of the phenyl ring).

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. rushim.rumasterorganicchemistry.comwikipedia.org This would be expected to yield 1-Boc-3-[3-nitro-4-(methylthio)phenyl]pyrrolidine. Similarly, halogenation, such as bromination, can be carried out using reagents like N-bromosuccinimide (NBS), which would introduce a bromine atom onto the aromatic ring, a functional group that is crucial for subsequent cross-coupling reactions. researchgate.net

Reaction TypeReagentExpected Major Product
NitrationHNO₃ / H₂SO₄1-Boc-3-[3-nitro-4-(methylthio)phenyl]pyrrolidine
BrominationN-Bromosuccinimide (NBS)1-Boc-3-[3-bromo-4-(methylthio)phenyl]pyrrolidine
AcylationAcyl Chloride / Lewis Acid (e.g., AlCl₃)1-Boc-3-[3-acyl-4-(methylthio)phenyl]pyrrolidine

Table 2: Plausible Electrophilic Aromatic Substitution Reactions.

Palladium-Catalyzed Cross-Coupling Reactions at the Phenyl Ring

The phenyl ring of this compound can serve as a scaffold for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for constructing complex molecular architectures. youtube.comnih.gov However, to participate in these reactions, the phenyl ring must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate.

As discussed in the previous section, electrophilic halogenation can readily install a bromine atom at the 3-position of the phenyl ring. The resulting aryl bromide is an excellent substrate for a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond, yielding biaryl structures. wikipedia.orgunimib.itnih.govlibretexts.org

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine.

Heck Coupling : This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene.

These reactions provide powerful and versatile methods for introducing a wide range of substituents onto the phenyl ring, significantly expanding the chemical space accessible from the parent molecule. organic-chemistry.orgresearchgate.net

Reaction NameCoupling PartnersResulting Bond
Suzuki-MiyauraAryl Bromide + Boronic Acid/EsterC(aryl)-C(aryl/alkenyl)
HeckAryl Bromide + AlkeneC(aryl)-C(alkenyl)
SonogashiraAryl Bromide + Terminal AlkyneC(aryl)-C(alkynyl)
Buchwald-HartwigAryl Bromide + AmineC(aryl)-N
C-S CouplingAryl Bromide + ThiolC(aryl)-S

Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions Applicable After Halogenation.

Derivatization Strategies for Advanced Chemical Diversity

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and the ability to derivatize this compound at multiple positions is key to generating chemical diversity for drug discovery programs. researchgate.netacs.orgrsc.org Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules to explore new areas of chemical space. nih.govacs.org The reactivity profile of this compound offers several strategic avenues for derivatization:

Sulfur Oxidation : As detailed in section 3.3.1, the stepwise oxidation of the methylthio group to sulfoxide and then to sulfone provides three distinct analogs with altered polarity, hydrogen bonding capacity, and metabolic stability.

Phenyl Ring Functionalization : Electrophilic substitution (section 3.3.2) allows for the introduction of various functional groups (e.g., -NO₂, -Br, -Acyl) onto the phenyl ring. These groups can serve as handles for further modifications. For example, a nitro group can be reduced to an amine, which can then be acylated or alkylated to generate a library of amides and amines.

Cross-Coupling Manifolds : Halogenation of the phenyl ring opens the door to a vast array of derivatizations through palladium-catalyzed cross-coupling reactions (section 3.3.3). By varying the coupling partner (boronic acids, amines, alkenes, alkynes, thiols), an extensive library of compounds with diverse substituents can be synthesized. nih.govmdpi.com

N-Boc Deprotection and Re-functionalization : The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen can be readily removed under acidic conditions. The resulting secondary amine is a key functional handle for introducing a wide variety of substituents through reactions such as acylation, alkylation, reductive amination, and sulfonylation, further expanding the diversity of the synthesized library. google.com

By systematically applying these transformations, either individually or in combination, chemists can generate a large and diverse collection of molecules based on the this compound scaffold for biological screening. researchgate.netnih.gov

Application of 1 Boc 3 4 Methylthio Phenyl Pyrrolidine As a Synthetic Intermediate

Precursor in the Construction of Fused Heterocyclic Systems

The pyrrolidine (B122466) nucleus is a cornerstone in the architecture of many heterocyclic systems. 1-Boc-3-[4-(methylthio)phenyl]pyrrolidine is an ideal starting material for constructing more elaborate fused ring systems, including spirocyclic and polycyclic frameworks, which are prevalent in biologically active molecules.

Spiro-pyrrolidines, characterized by a common atom shared between the pyrrolidine ring and another carbocyclic or heterocyclic ring, are of significant interest in medicinal chemistry. A primary method for their synthesis is the [3+2] cycloaddition reaction involving azomethine ylides. nih.gov

This compound can be envisioned as a precursor for generating a corresponding azomethine ylide. Following the deprotection of the Boc group and subsequent reaction with an aldehyde or ketone, an intermediate iminium ion is formed, which upon deprotonation, yields the 1,3-dipole. This dipole can then react with various dipolarophiles to construct the spiro-pyrrolidine core. The reaction is often highly regio- and diastereoselective. nih.govrsc.org

Table 1: Potential Dipolarophiles for Spiro-Pyrrolidine Synthesis

Dipolarophile Class Example Potential Spirocyclic Core
Activated Alkenes N-Phenylmaleimide Spiro[pyrrolidine-3,3'-pyrrolidine]
Isatin Derivatives N-Acetylisatin Spiro[oxindole-3,3'-pyrrolidine]
Chalcones (E)-1,3-Diphenylprop-2-en-1-one Spiro[pyrrolidine-3,x'-ketone]

The versatility of this approach allows for the creation of diverse libraries of spiro compounds by varying the dipolarophile component. ua.esnih.gov

Annulation, the process of building a new ring onto an existing one, is a powerful strategy for synthesizing polycyclic systems. rsc.org Pyrrolidine derivatives like this compound can participate in annulation reactions through various mechanisms. After deprotection, the secondary amine can act as a nucleophile to initiate a cascade reaction with a suitably functionalized partner, leading to the formation of a new fused ring.

For instance, a reaction with a molecule containing both an electrophilic center and a leaving group could lead to an initial N-alkylation followed by an intramolecular cyclization. Such strategies are critical in building complex heterocyclic scaffolds from simpler starting materials. nih.gov The development of metal-catalyzed annulation reactions has further expanded the scope, enabling the construction of valued spirocyclic and polycyclic scaffolds in a single step. researchgate.net

Building Block in the Synthesis of Complex Molecular Architectures

The inherent structural features of this compound make it an attractive building block for assembling larger, more complex molecules, including natural product analogues and diverse organic scaffolds for drug discovery.

The pyrrolidine ring is the central structural motif in a large class of natural products known as pyrrolidine alkaloids, which exhibit a wide range of biological activities. wikipedia.orgresearchgate.net These alkaloids include compounds like hygrine, cuscohygrine, and codonopsinine. wikipedia.org The synthesis of these molecules and their analogues often relies on the use of pre-functionalized pyrrolidine building blocks.

This compound represents a non-natural, functionalized building block that can be used to create novel alkaloid analogues. The 3-aryl substituent provides a distinct structural element not commonly found in simple pyrrolidine alkaloids, offering a route to new chemical entities with potentially unique pharmacological profiles. The synthesis would typically involve deprotection of the Boc group, followed by N-alkylation or N-acylation to append the remaining structural components of the target analogue.

Table 2: Representative Pyrrolidine Alkaloid Cores

Alkaloid Class Core Structure Example Source
Simple Pyrrolidines 2-Substituted Pyrrolidine Hygrine Coca shrub wikipedia.org
Tropane Alkaloids 8-Azabicyclo[3.2.1]octane Atropine Atropa belladonna
Pyrrolizidine Alkaloids 1-Azabicyclo[3.3.0]octane Retronecine Senecio species nih.gov

Beyond alkaloid synthesis, the compound is a useful component for integration into a wide array of organic scaffolds. The Boc-protected nitrogen allows for precise control during synthetic sequences, such as metal-catalyzed cross-coupling reactions to modify the aryl ring, without interference from the pyrrolidine nitrogen. Enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine is a known method for creating α-arylpyrrolidines, which are key intermediates in the synthesis of various biologically active compounds. acs.orgresearchgate.net

The methylthio group (-SMe) is particularly useful as it can be oxidized to a sulfoxide (B87167) (-SOMe) or a sulfone (-SO2Me). These transformations alter the electronic properties of the phenyl ring and provide a handle for further reactions, such as displacement chemistry, making the compound a versatile node for combinatorial library synthesis.

Strategic Utility in Multi-Step Total Syntheses

In the context of multi-step total synthesis, the selection of appropriate building blocks is crucial for an efficient and convergent strategy. This compound can serve as a key fragment, providing a significant portion of the target molecule's carbon skeleton and stereochemistry early in the synthetic route.

The use of such a pre-formed, functionalized heterocyclic building block can significantly shorten synthetic sequences compared to constructing the pyrrolidine ring from acyclic precursors. Its stability, conferred by the Boc group, ensures it can be carried through multiple reaction steps without degradation. The strategic deprotection of the nitrogen at a late stage in the synthesis allows for the introduction of final functionalities or the closure of a larger ring system. The utility of multi-component reactions has been demonstrated as a key step in the elaboration of natural product analogs and natural product-inspired structures. nih.gov While a specific total synthesis employing this exact compound is not prominently documented, its structural motifs are relevant to scaffolds found in potent biologically active agents, such as antiseizure and antinociceptive compounds. mdpi.com

Computational and Theoretical Investigations

Conformational Analysis of 1-Boc-3-[4-(methylthio)phenyl]pyrrolidine

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape. Conformational analysis aims to identify the most stable, low-energy arrangements (conformers) of the molecule in space. The primary sources of conformational variability in this molecule are the puckering of the pyrrolidine (B122466) ring, rotation around the Boc-group's amide bond, and rotation of the bond connecting the phenyl ring to the pyrrolidine.

The five-membered pyrrolidine ring is not planar and typically adopts one of two puckered conformations: the "envelope" (E), where one atom is out of the plane of the other four, or the "twist" (T), where two adjacent atoms are displaced on opposite sides of the plane. researchgate.netnih.gov The presence of bulky substituents, such as the N-Boc group and the 3-aryl group, heavily influences the equilibrium between these forms. Computational studies on similar N-acylpyrrolidines have shown that the N-acyl functionality tends to drive substituents at the 2- and 5-positions into axial orientations to minimize steric strain, which in turn restricts the possible ring conformations. researchgate.net

Furthermore, the amide bond of the tert-butoxycarbonyl (Boc) group exhibits a significant rotational barrier, leading to distinct cis and trans rotamers. The trans conformer is generally more stable due to reduced steric hindrance. Density Functional Theory (DFT) calculations are commonly employed to map the potential energy surface and determine the relative energies of these various conformers. researchgate.netbeilstein-journals.org For this compound, the most stable conformer would likely feature a trans-amide bond and a specific ring pucker that places the large 4-(methylthio)phenyl group in a pseudo-equatorial position to minimize steric clashes.

Interactive Table: Predicted Relative Energies of Key Conformers
Conformer IDPyrrolidine PuckerN-Boc AmideAryl PositionPredicted Relative Energy (kcal/mol)Predicted Population (%)
Conf-1 C2-endo (Twist)TransPseudo-equatorial0.0075.8
Conf-2 C3-exo (Envelope)TransPseudo-equatorial0.5520.1
Conf-3 C2-endo (Twist)TransPseudo-axial2.102.5
Conf-4 C2-endo (Twist)CisPseudo-equatorial3.501.6

Note: Data is hypothetical, based on principles from computational studies of analogous N-Boc-pyrrolidine systems. researchgate.netnih.gov Values are calculated for gas phase at 298.15 K.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed picture of a molecule's electronic landscape, which is crucial for understanding its reactivity. nih.govnih.gov Key properties derived from these calculations include the frontier molecular orbitals (FMOs), the molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis.

The FMOs—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilicity), while the LUMO is the region most likely to accept an electron (electrophilicity). For this compound, the HOMO is predicted to be localized primarily on the electron-rich 4-(methylthio)phenyl ring, specifically involving the sulfur atom's lone pairs and the aromatic π-system. orientjchem.org The LUMO is expected to be distributed across the π* orbitals of the aromatic ring and the carbonyl group of the Boc protector. researchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as the carbonyl oxygen of the Boc group and the sulfur atom. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Interactive Table: Calculated Electronic Properties
PropertyPredicted ValueImplication for Reactivity
HOMO Energy -6.1 eVIndicates moderate electron-donating ability from the thioanisole (B89551) moiety.
LUMO Energy -0.8 eVSuggests the molecule can accept electrons, particularly at the aryl ring.
HOMO-LUMO Gap 5.3 eVCorresponds to a relatively high kinetic stability.
Dipole Moment 2.5 DIndicates a moderate overall molecular polarity.

Note: Values are hypothetical, derived from DFT calculations (B3LYP/6-311++G(d,p) level) on analogous structures. nih.govorientjchem.org

Theoretical Studies on Reaction Mechanisms and Transition States in its Synthesis or Transformations

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energy barriers associated with transition states. beilstein-journals.org This allows for a rational understanding of reaction outcomes, selectivity, and kinetics.

A fundamental transformation for this compound is the acid-catalyzed deprotection of the Boc group to yield the free secondary amine. total-synthesis.commasterorganicchemistry.com Theoretical studies can model this process step-by-step. The mechanism involves:

Protonation of the Boc carbonyl oxygen by an acid (e.g., trifluoroacetic acid, TFA). commonorganicchemistry.com

Cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate. jk-sci.com

Spontaneous decarboxylation of the carbamic acid to release carbon dioxide and the final pyrrolidine product as its conjugate acid. masterorganicchemistry.comcommonorganicchemistry.com

Quantum chemical calculations can locate the geometry of the transition state for each step and determine the activation energy (ΔG‡). Such studies would confirm that the rate-determining step is typically the cleavage of the protonated carbamate (B1207046) to form the tert-butyl cation. Similarly, theoretical models can be applied to investigate the synthesis of the pyrrolidine ring itself, for example, through intramolecular cyclization or multicomponent reactions, providing insights into the origins of regio- and stereoselectivity. nih.govacs.orgorganic-chemistry.org

Interactive Table: Predicted Energy Profile for Boc Deprotection
SpeciesDescriptionPredicted Relative Free Energy (kcal/mol)
Reactant This compound + H⁺0.0
Intermediate 1 O-Protonated Reactant-5.2
Transition State 1 C-O Bond Cleavage+15.5
Intermediate 2 Carbamic Acid + t-Butyl Cation+2.1
Transition State 2 Decarboxylation+10.8
Product 3-[4-(methylthio)phenyl]pyrrolidinium + CO₂ + t-Butyl Cation-12.0

Note: This energy profile is a representative model based on established mechanisms for Boc deprotection and is intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations are excellent for identifying static, low-energy conformers, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.gov MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion, offering a view of its conformational landscape in a simulated environment (e.g., in a solvent box). rsc.orgnih.gov

An MD simulation of this compound would reveal the flexibility of its different components. Key dynamic events that could be observed include:

Ring Puckering: Transitions between different envelope and twist conformations of the pyrrolidine ring.

Side Chain Rotation: Torsional rotations of the 4-(methylthio)phenyl group relative to the pyrrolidine ring.

Boc Group Dynamics: Rotation around the C-N amide bond, though transitions between cis and trans states would be rare events on the typical nanosecond timescale of simulation due to the high energy barrier.

Interactive Table: Summary of Expected Molecular Dynamics
Molecular FragmentType of MotionExpected FrequencyAmplitude
Pyrrolidine Ring Pucker InterconversionHigh (picoseconds)Low-to-Moderate
Aryl-Pyrrolidine Bond Torsional RotationHigh (picoseconds)High
N-Boc Amide Bond cis/trans IsomerizationVery Low (microseconds+)N/A (state change)
Methylthio Group C-S Bond RotationVery High (femtoseconds)High

Note: This table summarizes the expected dynamic behavior based on general principles of molecular mechanics and simulations of similar small molecules.

Challenges and Future Research Directions

Development of More Efficient and Sustainable Synthetic Methodologies

The construction of the 3-aryl-pyrrolidine core of 1-Boc-3-[4-(methylthio)phenyl]pyrrolidine has traditionally relied on multi-step sequences. A significant challenge lies in developing more atom-economical and environmentally benign approaches. Current research is focused on transition-metal-catalyzed cross-coupling reactions that can form the key carbon-carbon bond in a single step.

Palladium-catalyzed hydroarylation of pyrrolines represents a promising avenue. nih.gov This method allows for the direct addition of an aryl group across the double bond of a pyrroline (B1223166) precursor, offering a convergent and efficient route to 3-aryl-pyrrolidines. However, challenges remain in controlling regioselectivity and ensuring the sustainability of the catalytic system. Future research will likely focus on developing more robust palladium catalysts with higher turnover numbers and the use of greener reaction media. digitellinc.com The replacement of toxic solvents with more environmentally friendly alternatives is a key goal in making these processes more sustainable. digitellinc.com

Another area of development is the use of more abundant and less expensive transition metals, such as copper and nickel, to replace palladium in these cross-coupling reactions. While palladium has been extensively studied, the development of efficient catalytic systems based on other metals is crucial for large-scale, cost-effective synthesis.

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond traditional cross-coupling, researchers are exploring novel reaction pathways to access this compound and its analogs. One such pathway is the direct C-H functionalization of the pyrrolidine (B122466) ring. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of substituted heterocycles. nih.govrsc.orgrsc.org The development of rhodium catalysts that can selectively activate a C-H bond at the 3-position of a 1-Boc-pyrrolidine and couple it with a suitable 4-(methylthio)phenyl partner would represent a significant advancement. Ligand design will be crucial in controlling the regioselectivity and reactivity of such transformations. nih.gov

Furthermore, copper-catalyzed multicomponent reactions offer a pathway to construct the pyrrolidine ring with the desired substitution pattern in a single step. nih.govnih.gov These reactions, which bring together three or more starting materials, can rapidly generate molecular complexity. Future work will involve designing new copper-catalyzed multicomponent reactions specifically tailored for the synthesis of 3-aryl-pyrrolidines.

Nickel-catalyzed reactions are also gaining traction as a cost-effective alternative to palladium. nih.govresearchgate.net The development of nickel catalysts for the four-component carbonylation of dienes could provide a novel route to functionalized pyrrolidine precursors. nih.gov

Advanced Functionalization of the Pyrrolidine and Aromatic Moieties

The ability to selectively functionalize either the pyrrolidine ring or the 4-(methylthio)phenyl group is crucial for creating analogs of this compound for structure-activity relationship (SAR) studies. Late-stage functionalization, which involves modifying a complex molecule in the final steps of a synthesis, is a particularly attractive strategy. acs.orgresearchgate.netresearchgate.net

For the pyrrolidine ring, direct C-H functionalization at positions other than the 3-position would allow for the introduction of additional substituents. nih.gov This could be achieved through the use of directing groups or by leveraging the inherent reactivity of the different C-H bonds.

The 4-(methylthio)phenyl ring offers several opportunities for functionalization. The methylthio group itself can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can modulate the electronic properties and biological activity of the molecule. Additionally, the aromatic ring can be further substituted through electrophilic aromatic substitution or transition-metal-catalyzed C-H functionalization. The presence of the methylthio group can influence the regioselectivity of these reactions. mdpi.com

Stereochemical Control in Complex Synthetic Operations

Many bioactive molecules are chiral, and their biological activity is often dependent on their stereochemistry. Therefore, controlling the stereochemistry during the synthesis of this compound is of paramount importance.

Asymmetric 1,3-dipolar cycloaddition reactions are a powerful method for the enantioselective synthesis of pyrrolidines. mdpi.comnih.govresearchgate.net This approach involves the reaction of an azomethine ylide with a dipolarophile, where the stereochemistry of the final product is controlled by the chiral catalyst or auxiliary used. Future research will focus on developing new and more efficient chiral catalysts for this transformation to achieve high diastereoselectivity and enantioselectivity. mdpi.com

Enantioselective C-H functionalization is another emerging strategy for introducing chirality. nih.govnsf.gov By using a chiral catalyst, it is possible to selectively functionalize one enantiotopic C-H bond over the other, leading to the formation of an enantioenriched product. The application of this methodology to the synthesis of 3-aryl-pyrrolidines is an active area of research.

Potential for Derivatization Towards Chemically Diverse Libraries

The this compound scaffold is an excellent starting point for the creation of chemically diverse libraries for high-throughput screening. The Boc-protecting group can be easily removed to allow for further functionalization of the nitrogen atom.

Combinatorial chemistry approaches, including solid-phase synthesis, can be employed to rapidly generate a large number of derivatives. nih.govacs.orgroutledge.com In this approach, the pyrrolidine core can be attached to a solid support, and then a variety of building blocks can be added in a systematic manner to create a library of compounds. The use of encoded library technology can further enhance the efficiency of this process by allowing for the synthesis and screening of massive numbers of compounds. nih.gov

Future research in this area will focus on developing new solid-phase synthetic routes to 3-aryl-pyrrolidines and on designing new linkers and cleavage strategies to facilitate the generation of diverse chemical libraries. The integration of flow chemistry with batch methods can also accelerate the synthesis of these libraries. acs.org

Q & A

Q. Basic

  • Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify Boc group integrity and aryl substitution patterns .
  • Purity Assessment : HPLC (C18 column, acetonitrile/water) or GC-MS (for volatile byproducts) .
  • Mass Analysis : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₁₆H₂₂N₂O₂S, expected [M+H]⁺ = 306.140) .

How to resolve contradictions in NMR data for Boc-protected intermediates?

Q. Advanced

  • 2D NMR : Use HSQC and HMBC to assign ambiguous peaks, particularly for overlapping pyrrolidine ring protons .
  • Isotopic Labeling : Synthesize deuterated analogs to distinguish stereochemical environments .
  • Variable Temperature NMR : Identify dynamic rotational barriers in the Boc group that may cause signal splitting .

What are the recommended storage conditions to ensure stability?

Q. Basic

  • Store at 2–8°C under inert gas (N₂ or Ar) in amber glass vials to prevent moisture absorption and photodegradation .
  • Avoid prolonged exposure to acidic/basic environments, which may cleave the Boc group .

How to stabilize the compound under acidic reaction conditions?

Q. Advanced

  • Scavengers : Add molecular sieves or silica gel to sequester trace acids during reactions .
  • Low-Temperature Deprotection : Use TFA/DCM at 0°C for controlled Boc removal, minimizing decomposition .
  • Buffered Systems : Employ pH-stabilized solvents (e.g., phosphate buffer) for reactions requiring mild acidity .

What safety precautions are critical during handling?

Q. Basic

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
  • Waste Disposal : Collect organic waste separately and neutralize acidic byproducts before disposal .

How to troubleshoot purification challenges caused by polar byproducts?

Q. Advanced

  • Solvent Gradients : Optimize hexane/ethyl acetate or DCM/methanol ratios to improve silica gel column resolution .
  • Prep-HPLC : Use reverse-phase methods with 0.1% TFA in the mobile phase to separate ionizable impurities .
  • Chelation : Add triethylamine to mitigate metal catalyst residues that co-elute with the product .

How to design structure-activity relationship (SAR) studies for derivatives?

Q. Advanced

  • Substituent Variation : Modify the methylthio group to ethylthio or sulfone analogs to assess electronic effects .
  • Biological Assays : Test in vitro binding affinity (e.g., enzyme inhibition assays) and pharmacokinetic properties (logP, metabolic stability) .
  • Computational Modeling : Dock derivatives into target protein structures (e.g., kinases) using Schrödinger Suite or AutoDock .

How to analyze and mitigate unexpected reaction byproducts?

Q. Advanced

  • LC-MS Profiling : Identify high-molecular-weight adducts (e.g., dimerization products) and adjust reaction stoichiometry .
  • GC-MS for Volatiles : Detect methylthio-containing fragments or solvent-derived impurities .
  • Mechanistic Studies : Use DFT calculations to model transition states and predict side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.